2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid
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Overview
Description
2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid is an organic compound that features a bromophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the bromination of phenylacetic acid followed by esterification and subsequent functional group transformations. The reaction conditions often involve the use of bromine and mercuric oxide for bromination, followed by esterification using alcohols like methanol or ethanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the tert-butoxy and oxo groups.
3-Bromophenylboronic acid: Contains a boronic acid group instead of the butanoic acid backbone.
2-(4-Bromophenyl)acetic acid: Similar but with the bromine atom in the para position
Uniqueness
2-(3-Bromophenyl)-4-tert-butoxy-4-oxobutanoic acid is unique due to its combination of a bromophenyl group with a tert-butoxy and oxo-functionalized butanoic acid backbone. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H17BrO4 |
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Molecular Weight |
329.19 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17BrO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18) |
InChI Key |
AQGGJHUVXHOZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
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